2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1??,2-benzothiazole-1,1,3-trione
Description
The target compound, 2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione, belongs to the benzothiazole trione family, a class of heterocyclic compounds with a sulfonamide-like core (1,1,3-trione). Benzothiazole derivatives are widely explored in medicinal chemistry due to their diverse bioactivities, including antimicrobial and antiproliferative properties .
Properties
IUPAC Name |
2-[2-(4-nitrophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O6S/c18-13(10-5-7-11(8-6-10)17(20)21)9-16-15(19)12-3-1-2-4-14(12)24(16,22)23/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNRXRRJFWDVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1,2-benzothiazole-1,1,3-trione typically involves the reaction of 4-nitrobenzaldehyde with a suitable thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an ionic liquid, to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous-flow microreactors, which allow for better control over reaction conditions and improved scalability. The use of packed-bed microreactors with functionalized ionic liquids has been shown to be effective in producing high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1,2-benzothiazole-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Condensation: The compound can undergo aldol condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen or palladium on carbon for reduction reactions, and strong acids or bases for substitution and condensation reactions. Typical conditions involve moderate temperatures and controlled pH levels to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while condensation reactions can produce complex cyclic structures .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Its applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of benzothiazole exhibit cytotoxic effects against various cancer cell lines. The nitrophenyl group may enhance this activity by increasing electron affinity, thus facilitating interactions with biological targets .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity. The presence of the nitrophenyl moiety may contribute to this effect by disrupting bacterial cell wall synthesis or function .
Materials Science
In materials science, the compound is explored for its potential use in:
- Organic Electronics : The unique electronic properties of benzothiazole derivatives make them suitable candidates for organic semiconductors and photovoltaic materials. Studies indicate that these compounds can improve charge transport in organic light-emitting diodes (OLEDs) and solar cells .
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to evaluate its effectiveness as a plasticizer or stabilizer in various polymer formulations .
Environmental Studies
The environmental impact of synthetic compounds is a growing area of concern. This compound's applications include:
- Pollutant Detection : Due to its ability to form complexes with metal ions, it can be utilized in sensors for detecting environmental pollutants such as heavy metals in water sources .
- Biodegradation Studies : Understanding the degradation pathways of such compounds helps assess their environmental toxicity and persistence. Research focuses on microbial degradation processes that can mitigate pollution caused by synthetic chemicals .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µM. |
| Study 2 | Organic Electronics | Developed a prototype OLED using the compound as an electron transport layer, achieving enhanced efficiency compared to traditional materials. |
| Study 3 | Environmental Impact | Identified effective microbial strains capable of degrading the compound within 30 days in controlled lab conditions. |
Mechanism of Action
The mechanism of action of 2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Chlorophenyl vs. Nitrophenyl Derivatives
- 2-[2-(2-Chlorophenyl)-2-oxoethyl]-...trione (): The 2-chlorophenyl substituent provides moderate electron-withdrawing effects compared to the 4-nitrophenyl group. Crystal structure analysis reveals distinct packing motifs due to differences in substituent size and polarity .
4-Nitrophenyl Derivative (Target Compound) :
Methoxyphenyl Derivative
Modifications in the Side Chain
Piperidinyl and Benzylpiperidinyl Derivatives ():
- Enhanced basicity due to the tertiary amine, improving solubility in acidic environments .
Thioether-Linked Pyrimidinones ():
- 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one (2b): Melting point: 218.3–219.5°C; yield: 82.8%. Thioether linkage and pyrimidinone ring alter electronic properties compared to the benzothiazole trione core .
Data Tables
Table 1: Physical and Chemical Properties
Biological Activity
The compound 2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1H,2-benzothiazole-1,1,3-trione is a member of the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 320.33 g/mol. The structure features a benzothiazole ring fused with a nitrophenyl group and an oxoethyl moiety, contributing to its biological activity.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. A study evaluating various benzothiazole compounds demonstrated that modifications in the substituents on the benzothiazole ring can enhance their antibacterial and antifungal properties. For instance, compounds with electron-withdrawing groups showed improved efficacy against a range of pathogens .
Table 1: Antimicrobial Activity of Related Benzothiazole Compounds
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound 4d | 10.7–21.4 | 21.4–40.2 | Antibacterial |
| Compound 4p | - | - | Antifungal |
| Compound 3h | - | - | Antifungal |
Cytotoxicity and Anticancer Activity
Benzothiazoles have been studied for their anticancer properties as well. Some derivatives have shown promising results in inhibiting the growth of various cancer cell lines. For example, certain substituted benzothiazoles were evaluated for their antiproliferative effects against human liver and breast cancer cell lines . The results indicated that specific structural modifications could lead to enhanced cytotoxicity.
Table 2: Cytotoxicity of Selected Benzothiazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 (breast) | 15.0 |
| Compound B | SK-Hep-1 (liver) | 12.5 |
| Compound C | NUGC-3 (gastric) | 18.0 |
The mechanisms underlying the biological activities of benzothiazole derivatives often involve:
- Inhibition of Enzymatic Activity : Many compounds act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.
- Modulation of Signaling Pathways : Certain benzothiazoles have been shown to interfere with signaling pathways related to cell growth and survival.
Case Studies
-
Antibacterial Activity Against Staphylococcus aureus :
A study focused on the antibacterial effects of modified benzothiazoles revealed that specific derivatives exhibited low MIC values against Staphylococcus aureus, suggesting potential for development into therapeutic agents for resistant strains . -
Antifungal Effects :
Another investigation highlighted the antifungal activity of a series of benzothiazole derivatives against Candida species, demonstrating significant inhibition at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
